5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC13290085
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4O3 |
|---|---|
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | 5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H12N4O3/c1-18-7-4-2-6(3-5-7)15-9(13)8(12)10(16)14-11(15)17/h2-5H,12-13H2,1H3,(H,14,16,17) |
| Standard InChI Key | RZGBJEDTBOTOIZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s structure (C₁₁H₁₂N₄O₃, MW 248.24 g/mol) features:
-
Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Amino groups: At positions 5 and 6, enabling hydrogen bonding with biological targets .
-
4-Methoxyphenyl group: Attached to position 1, enhancing lipophilicity and binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₃ | |
| Molecular Weight | 248.24 g/mol | |
| Melting Point | >300°C (decomposes) | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | 1.82 (predicted) |
Spectroscopic Characterization
-
¹H/¹³C NMR: Aromatic protons of the 4-methoxyphenyl group resonate at δ 6.8–7.4 ppm, while NH₂ groups appear as broad singlets near δ 6.5–7.0 ppm .
-
IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O of methoxy) .
-
Mass Spectrometry: Molecular ion peak at m/z 248.1 (M⁺), with fragmentation patterns confirming the loss of NH₂ and OCH₃ groups .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step process:
-
Condensation: 4-Methoxybenzaldehyde reacts with urea or thiourea under acidic (HCl) or basic (NaOH) conditions to form an intermediate Schiff base .
-
Cyclization: The intermediate undergoes cyclization in the presence of catalysts like triethylbenzylammonium chloride (TEBA), forming the pyrimidine ring .
-
Amination: Introduction of amino groups at positions 5 and 6 using ammonia or hydrazine derivatives .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | 4-Methoxybenzaldehyde, urea, HCl, 90°C | 75–85 |
| Cyclization | TEBA, H₂O, 90°C | 80–88 |
| Amination | NH₃, ethanol, 60°C | 65–70 |
Industrial-Scale Production
-
Batch Reactors: Automated systems control temperature (90–100°C) and pH (6–7) to optimize purity .
-
Purification: Solvent extraction (ethyl acetate) and recrystallization (DMF/water) achieve >95% purity .
Biological Activity and Mechanisms
Enzyme Inhibition
-
PARP-1 Inhibition: The compound binds to poly(ADP-ribose) polymerase-1 (PARP-1) via hydrogen bonds between its amino groups and the enzyme’s catalytic domain (binding energy: −7.89 kcal/mol) .
-
Antimicrobial Activity: Disrupts bacterial dihydrofolate reductase (DHFR) with an IC₅₀ of 1.43 µM, comparable to trimethoprim .
Table 3: In Vitro Biological Activity
| Assay | IC₅₀/EC₅₀ | Reference |
|---|---|---|
| PARP-1 Inhibition | 3.61 ± 0.15 nM | |
| MCF-7 Cell Growth Inhibition | 1.28 ± 1.12 µM | |
| E. coli Growth Inhibition | 16 mm ZOI |
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
-
HOMO-LUMO Gap: 4.2 eV, indicating high stability and charge transfer potential .
-
Molecular Electrostatic Potential (MEP): Electrophilic regions localized on the pyrimidine ring’s nitrogen atoms, facilitating interactions with DNA bases .
Nonlinear Optical (NLO) Properties
-
First Hyperpolarizability (β₀): 47.074 × 10⁻³⁰ esu, surpassing urea (β₀: 0.372 × 10⁻³⁰ esu), suggesting utility in photonic devices .
Comparison with Structural Analogs
Table 4: Key Analog Comparisons
The 4-methoxyphenyl group enhances binding specificity compared to chlorophenyl or furanyl analogs, likely due to improved π-π stacking with aromatic residues in enzyme active sites .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume